molecular formula C18H17N3O4 B4444672 2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

Cat. No.: B4444672
M. Wt: 339.3 g/mol
InChI Key: PCFHGCVHZCKYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide is a chemical compound that has gained significance in the field of scientific research due to its potential biological activities. This compound is also known as MOBA and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of MOBA is not fully understood. However, it has been suggested that MOBA may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. MOBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
MOBA has been found to have various biochemical and physiological effects. MOBA has been shown to reduce the expression of certain genes involved in cancer cell growth and inflammation. Furthermore, MOBA has been reported to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

MOBA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, MOBA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for MOBA research. One potential direction is to investigate the potential use of MOBA as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of MOBA in more detail, including its interactions with specific enzymes and signaling pathways. Furthermore, future research could focus on developing more efficient synthesis methods for MOBA and improving its solubility and bioavailability.
In conclusion, 2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide is a chemical compound with potential biological activities that has gained significance in scientific research. MOBA has been synthesized through various methods and has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. While MOBA has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the potential use of MOBA as a therapeutic agent, studying its mechanism of action in more detail, and improving its solubility and bioavailability.

Scientific Research Applications

MOBA has been studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. MOBA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MOBA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, MOBA has been reported to have anti-oxidant properties, which may help prevent oxidative stress-induced damage.

Properties

IUPAC Name

2-[[2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-6-7-15-14(8-11)21(17(23)10-25-15)9-16(22)20-13-5-3-2-4-12(13)18(19)24/h2-8H,9-10H2,1H3,(H2,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHGCVHZCKYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.